Technical Monograph: 7-Bromo-8-methylquinoline
Technical Monograph: 7-Bromo-8-methylquinoline
Executive Summary
7-Bromo-8-methylquinoline (CAS 809248-61-1) represents a privileged scaffold in modern heterocyclic chemistry. Unlike its more common isomers, this specific substitution pattern offers a unique steric and electronic environment driven by the ortho-methyl group at position 8. This steric bulk protects the N1-position from unwanted quaternization while directing electrophilic attacks to the C5 position, leaving the C7-bromide available for high-fidelity cross-coupling reactions.
This guide provides a rigorous technical analysis of the compound, moving beyond basic catalog data to address the critical challenges in its synthesis, regioselectivity, and application in high-value pharmacophores.
Chemical Identity & Physical Properties[1][2][3]
| Parameter | Specification |
| CAS Number | 809248-61-1 |
| IUPAC Name | 7-Bromo-8-methylquinoline |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Appearance | Pale beige to off-white solid |
| Melting Point | 47–49 °C |
| Solubility | Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water |
| pKa (Calculated) | ~4.5 (quinoline nitrogen is less basic due to C8-Me steric hindrance) |
Critical Synthesis Analysis: The Regioselectivity Challenge
The "Direct Bromination" Trap
A common error in process design is attempting to synthesize 7-bromo-8-methylquinoline via direct bromination of 8-methylquinoline. This approach fails.
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Mechanism: Electrophilic aromatic substitution (SEAr) on the quinoline ring occurs preferentially at the C5 and C8 positions.
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Outcome: With C8 blocked by a methyl group, bromination of 8-methylquinoline proceeds almost exclusively at C5 , yielding 5-bromo-8-methylquinoline.
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Solution: To secure the bromine at C7, the halogen must be introduced prior to cyclization or via a directed ortho-lithiation strategy, though the latter is difficult due to the adjacent methyl group.
Validated Protocol: De Novo Skraup Synthesis
The most robust route involves constructing the pyridine ring onto a pre-functionalized aniline.
Starting Material: 3-Bromo-2-methylaniline (CAS 55289-36-6)
Reaction Scheme (DOT Visualization)
Caption: Figure 1.[1][2] The Skraup synthesis pathway ensures regiochemical integrity by fixing the bromine position on the aniline precursor.
Detailed Protocol
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Reagents: 3-Bromo-2-methylaniline (1.0 eq), Glycerol (3.0 eq), Ferrous sulfate (catalytic), Nitrobenzene (oxidant, 0.5 eq), Conc. H₂SO₄.[3]
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Procedure:
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Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.
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Add H₂SO₄ dropwise at 0°C (exothermic).
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Heat gradually to 140°C. Caution: The reaction can be violent (the "Skraup violent phase"). Maintain reflux for 4 hours.
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Workup: Cool, basify with NaOH to pH 10, and steam distill to remove unreacted aniline/nitrobenzene. Extract the residue with dichloromethane.
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Purification: Recrystallization from hexane/ethyl acetate or column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Reactivity & Functionalization Logic
The 7-bromo-8-methylquinoline scaffold serves as a bifunctional platform. The reactivity profile is dictated by the electronic difference between the pyridine ring (electron-deficient) and the benzene ring (electron-rich but deactivated by Br).
Functionalization Map
Caption: Figure 2. Divergent functionalization pathways. The C7-Br site is primed for cross-coupling, while the C8-Me allows for side-chain oxidation.
Key Transformation: Suzuki-Miyaura Coupling
This is the primary utility of the CAS 809248-61-1 scaffold in drug discovery.
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Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/Water (4:1), 90°C.
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Insight: The C8-methyl group exerts steric pressure, twisting the resulting biaryl system. This atropisomerism can be exploited in designing chiral ligands or sterically demanding kinase inhibitors.
Applications in Drug Discovery[5][6]
Kinase Inhibition
The quinoline core mimics the adenine ring of ATP. The 7-bromo substituent allows for the attachment of "tail" groups that extend into the hydrophobic back-pocket of kinase enzymes.
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Target Class: Tyrosine Kinases (e.g., EGFR, VEGFR).
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Mechanism: The N1 nitrogen accepts a hydrogen bond from the hinge region, while the C8-methyl restricts rotation, locking the inhibitor into a bioactive conformation.
Antibacterial Agents
Derivatives of 8-methylquinoline have shown efficacy against Gram-positive bacteria. The 7-position is often derivatized with piperazine or pyrrolidine moieties (via Buchwald coupling) to improve solubility and pharmacokinetic profiles.
Safety & Handling (MSDS Highlights)
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GHS Classification:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. The compound may sublime slightly under high vacuum/heat; use cold traps during drying.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Light sensitive (store in amber vials).
References
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Chemical Identity & Properties
- PubChem Compound Summary for CID 10878144 (7-Bromo-8-methylquinoline).
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[Link]
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Synthesis Strategies (Skraup & Regioselectivity)
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Cross-Coupling Applications
- Suzuki-Miyaura Cross-Coupling Reaction Protocols. Fisher Scientific (2025).
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[Link]
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Structural Analogs & Medicinal Chemistry
